Tos-PEG1-O-CH2COOH
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Overview
Description
Tos-PEG1-O-CH2COOH, also known as 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid, is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains a tosyl group and a terminal carboxylic acid, making it a versatile linker in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG1-O-CH2COOH involves the reaction of polyethylene glycol with tosyl chloride to introduce the tosyl group. This is followed by the reaction with ethylene glycol to form the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of advanced equipment and techniques to maintain consistency and reproducibility. The compound is usually stored at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG1-O-CH2COOH undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Formation: The carboxylic acid group can react with amines in the presence of activators like EDC or DCC to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts are commonly used.
Amide Formation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers or thioethers.
Esterification: Products are esters.
Amide Formation: Products are amides.
Scientific Research Applications
Tos-PEG1-O-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Employed in the development of targeted protein degradation systems to study cellular processes.
Medicine: Used in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
Tos-PEG1-O-CH2COOH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Tos-PEG2-CH2COOH: Another polyethylene glycol-based PROTAC linker with a similar structure but a longer PEG chain.
Tos-PEG3-CH2COOH: Similar to Tos-PEG1-O-CH2COOH but with an even longer PEG chain.
Tos-PEG4-CH2COOH: A polyethylene glycol-based PROTAC linker with a four-unit PEG chain.
Uniqueness
This compound is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly suitable for certain PROTAC applications where a shorter linker is required .
Properties
Molecular Formula |
C11H14O6S |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid |
InChI |
InChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
InChI Key |
IDFPMFGPJAPLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O |
Origin of Product |
United States |
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